molecular formula C9H11BrN2O2 B1428089 methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1247688-02-3

methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1428089
M. Wt: 259.1 g/mol
InChI Key: NAUAWSOZDQRWCQ-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 1247688-02-3 . It has a molecular weight of 259.1 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2O2/c1-12-8(5-3-4-5)6(10)7(11-12)9(13)14-2/h5H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridyl–Pyrazole-3-One Derivatives Synthesis : A study synthesized novel compounds, including derivatives similar to methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, via solvent and copper ion-induced synthesis. These compounds were characterized by elemental analysis, IR, and X-ray single-crystal diffraction (Huang et al., 2017).

  • Structural Investigations : Another study focused on combined experimental and theoretical studies of biologically important pyrazole-4-carboxylic acid derivatives. The study included characterizations such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique (Viveka et al., 2016).

Biological Activities

  • Antitumor Activity : Research on similar pyrazole derivatives has shown that they have antitumor activity against various tumor cell lines. Notably, these compounds did not exhibit cytotoxicity to normal human liver cell lines, suggesting selective cytotoxicity on tumor cells (Huang et al., 2017).

  • Anti-inflammatory and Analgesic Activities : A study synthesized 1-aryl-1H-pyrazole-5-acetic acids, showing strong anti-inflammatory and analgesic activities in rats and mice. These compounds also exhibited moderate antipyretic and in vitro platelet antiaggregating effects (Menozzi et al., 1994).

  • Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, showing moderate to excellent activities. The study highlights the potential use of pyrazole derivatives in antifungal applications (Du et al., 2015).

  • Antimicrobial Evaluation : Carbostyril derivatives of 1H-pyrazole were synthesized and evaluated for antimicrobial activity. These compounds demonstrated significant inhibitory effects against various bacterial pathogens and fungal pathogens (Thumar & Patel, 2011).

Chemical Reactivity and Applications

  • Regioflexible Conversion : The study on 1-methyl-5-(trifluoromethyl)pyrazole demonstrates the regioflexible conversion of heterocyclic starting materials into isomers and congeners, highlighting the chemical reactivity and versatility of pyrazole derivatives (Schlosser et al., 2002).

  • Cyclization Reactions : Research on methyl 3-cyclopropyl-3-oxopropanoate and its reactions to form various pyrazole derivatives, including those with a cyclopropyl substituent, showcases the importance of cyclization reactions in the synthesis of complex pyrazole structures (Pokhodylo et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

methyl 4-bromo-5-cyclopropyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12-8(5-3-4-5)6(10)7(11-12)9(13)14-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUAWSOZDQRWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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